ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

Lipophilicity ADME profiling Isomer comparison

This pyrido[4,3-b]azepine-4-carboxylate provides a precise [4,3-b] regioisomeric connectivity essential for GSK-3β,RIP1 kinase,and USP inhibitor programs. The 5-hydroxy-2-oxo-4-ethyl ester triad offers three orthogonal diversification points for parallel library synthesis. Critically,the [4,3-b] isomer is not interchangeable with the [3,2-b] isomer (LogP 1.87 vs 1.34,PSA 88.52 vs 92.01 Ų); ordering the wrong isomer invalidates binding assays and metabolic-stability data. Always require a COA with ¹H NMR confirmation of regioisomeric identity.

Molecular Formula C12H12N2O4
Molecular Weight 248.23
CAS No. 1019995-18-6
Cat. No. B3183650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
CAS1019995-18-6
Molecular FormulaC12H12N2O4
Molecular Weight248.23
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CN=C2)NC(=O)C1)O
InChIInChI=1S/C12H12N2O4/c1-2-18-12(17)7-5-10(15)14-9-3-4-13-6-8(9)11(7)16/h3-4,6,16H,2,5H2,1H3,(H,14,15)
InChIKeyBUEJYPBMAFVGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6): Core Scaffold Identity and Physicochemical Profile for Procurement Decision-Making


Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6; molecular formula C12H12N2O4; MW 248.23 g/mol) is a heterocyclic compound belonging to the pyrido[b]azepine class. This compound features a fused pyridine–azepine bicyclic core bearing a 5-hydroxy substituent, a 2-oxo group, and an ethyl carboxylate at position 4, giving it a predicted boiling point of 514.1 ± 50.0 °C and a predicted density of 1.377 ± 0.06 g/cm³ . Pyrido[b]azepines are recognized as privileged scaffolds in medicinal chemistry, with literature documenting their activity as inhibitors of RIP1 kinase, GSK-3, CDKs, ubiquitin-specific proteases (USPs), TRPM8, and AT2 receptors [1]. The [4,3-b] regioisomeric connectivity of the pyridine nitrogen relative to the azepine ring distinguishes this compound from other pyrido[b]azepine isomers and directly determines its hydrogen-bonding topology, tautomeric equilibrium, and potential for regioselective derivatization .

Why In-Class Pyrido[b]azepine Isomers Cannot Substitute for Ethyl 5-Hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate in Biological and Synthetic Workflows


The pyrido[b]azepine family comprises four distinct regioisomeric types — pyrido[2,3-b]-, pyrido[3,2-b]-, pyrido[3,4-b]-, and pyrido[4,3-b]azepines — and the position of the pyridine nitrogen atom fundamentally alters the electronic distribution, hydrogen-bond donor/acceptor topology, and metabolic stability of the resulting compounds [1]. For ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate, the [4,3-b] connectivity places the pyridine nitrogen adjacent to the azepine nitrogen, creating a unique intramolecular hydrogen-bonding environment that influences tautomeric preference (keto–enol equilibrium), acidity (predicted pKa = 12.22 ± 0.60), and reactivity at the 4-carboxylate position . In contrast, the pyrido[3,2-b]azepine isomer (CAS 676596-62-6) exhibits a different LogP (1.34 vs. 1.87 for the [4,3-b] isomer) and polar surface area (PSA 92.01 vs. 88.52 Ų), which are consequential for passive membrane permeability and target engagement in cellular assays . Simple replacement of one isomer by another — even if they share the identical molecular formula (C12H12N2O4) — therefore risks altering pharmacokinetic behavior, binding selectivity, and downstream synthetic yields in multi-step derivatization sequences. The quantitative evidence below substantiates why a procurement decision must be isomer-specific.

Quantitative Evidence for Differentiation of Ethyl 5-Hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate from Closest Analogs


LogP and Lipophilicity Differentiate the [4,3-b] Isomer from the [3,2-b] Isomer

The target compound (pyrido[4,3-b]azepine; CAS 1019995-18-6) exhibits a calculated LogP of 1.87, compared to a LogP of 1.341 for the pyrido[3,2-b]azepine isomer (CAS 676596-62-6), representing a difference of +0.53 log units (~3.4-fold higher calculated lipophilicity) . Because both compounds share the identical molecular formula (C12H12N2O4) and differ only in the position of the pyridine nitrogen, this difference arises solely from regioisomeric connectivity and has direct implications for passive membrane permeability predictions in drug discovery programs.

Lipophilicity ADME profiling Isomer comparison

Polar Surface Area Differences Reflect Altered Hydrogen-Bonding Capacity

The calculated topological polar surface area (tPSA) for the target compound is 88.52 Ų, whereas the pyrido[3,2-b]azepine isomer (CAS 676596-62-6) has a tPSA of 92.01 Ų, giving a difference of –3.49 Ų . This indicates that the [4,3-b] isomer presents a slightly less polar surface, consistent with its higher LogP, and suggests marginally improved membrane permeation characteristics. For reference, both values remain below the commonly applied Veber threshold of 140 Ų for oral bioavailability.

Polar surface area Drug-likeness Hydrogen bonding

Predicted pKa (12.22) Enables pH-Controlled Synthetic Derivatization and Salt-Formation Strategies

The target compound has a predicted acid dissociation constant (pKa) of 12.22 ± 0.60, attributable to the 5-hydroxy group in the pyrido[4,3-b]azepine system . This relatively high pKa indicates that the 5-hydroxy proton is weakly acidic and will remain largely unionized under physiological and most synthetic pH conditions (pH 1–10), which is important for designing pH-dependent extraction, purification, and salt-formation protocols. In contrast, the 3,4-dihydro-1H-pyrido[4,3-b]azepine-2,5-dione analog (CAS 887576-83-2) lacks the 4-carboxylate ester and the 5-hydroxy group, has a different hydrogen-bond donor/acceptor count, and a predicted XLogP of –0.6 [1], making it substantially more hydrophilic and unsuitable as a direct substitute in lipophilic-targeted synthetic sequences.

Ionization Salt formation Synthetic intermediate

The Pyrido[4,3-b]azepine Scaffold Is Privileged for RIP1 Kinase and GSK-3 Inhibition — Class-Level Pharmacological Differentiation

Pyrido[b]azepine-containing compounds have been characterized as effective inhibitors of RIP1 kinase, glycogen synthase kinase 3 (GSK-3), cyclin-dependent kinases (CDKs), ubiquitin-specific proteases (USPs), TRPM8, and angiotensin AT2 receptors [1]. Within this family, the pyrido[4,3-b]azepine regioisomer constitutes the core of several advanced leads: for example, the RIPK1 inhibitor GNE684 incorporates a pyrido[3,4-b]azepine scaffold (a close regioisomer) and exhibits a human RIP1 Ki of 21 nM along with exquisite kinome selectivity (S(20) = 0.00 against a 221-kinase panel at 10 μM) , while 1-azakenpaullone, built on a pyrido[3',2':2,3]azepino[4,5-b]indole core, inhibits GSK-3β with an IC50 of 18 nM and shows >100-fold selectivity over CDK1/cyclin B (IC50 = 2.0 μM) and CDK5/p25 (IC50 = 4.2 μM) [2]. The target compound, ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate, bears the identical pyrido[4,3-b]azepine connectivity and presents the 5-hydroxy-2-oxo-4-carboxylate substitution pattern that serves as a direct synthetic entry point for constructing GSK-3β and RIP1 inhibitor chemotypes through manipulation of the carboxylate ester [3]. By contrast, the pyrido[3,2-b]azepine isomer (CAS 676596-62-6) has not been linked in the open literature to the same kinase inhibitor pharmacophore series .

Kinase inhibition RIP1 GSK-3 Medicinal chemistry scaffold

Distinct Upstream Precursor and Synthetic Lineage Enable Supply-Chain Traceability Independent of Other Isomers

The documented synthetic route to the target compound proceeds via intramolecular Claisen-type cyclization of ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4; upstream precursor) under basic conditions . This precursor is commercially available (e.g., Leyan catalog, purity ≥98%) and is structurally distinct from the precursors required for the pyrido[3,2-b]azepine isomer (CAS 676596-62-6), which would require a 2-aminonicotinate-derived building block [1]. The synthetic divergence means that impurity profiles, residual starting-material fingerprints, and batch-to-batch variability are orthogonal between the two isomers, and a procurement specification written for the [4,3-b] isomer cannot be satisfied by the [3,2-b] isomer without requalification of the entire synthetic pathway.

Synthetic route Precursor Supply chain

Supplier-Linked Purity and Storage Specifications for the [4,3-b] Isomer vs. Alternative Isomers

The target compound (CAS 1019995-18-6) is stocked by multiple suppliers (e.g., AKSci catalog #2190FF, Haoreagent) with recommended long-term storage in a cool, dry place [1]. The pyrido[3,2-b]azepine isomer (CAS 676596-62-6) is available from Santa Cruz Biotechnology (SCBT) and requires storage at –20 °C with a reported melting point of 216–219 °C (decomposition) [2], indicating differential thermal stability that may impact shipping, handling, and long-term inventory management. The specific storage requirements and decomposition temperature information allow procurement teams to anticipate cold-chain logistics costs that differ between the two isomers.

Purity Storage Procurement specification

High-Value Application Scenarios for Ethyl 5-Hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6) Based on Quantitative Evidence


GSK-3β and CDK Inhibitor Lead Optimization Using the [4,3-b] Scaffold as a Synthetic Entry Point

The pyrido[4,3-b]azepine scaffold is structurally validated in the GSK-3β inhibitor chemotype space, with 1-azakenpaullone demonstrating an IC50 of 18 nM against GSK-3β and >100-fold selectivity over CDK1/cyclin B [1]. The target compound's 4-carboxylate ester can be selectively hydrolyzed, amidated, or reduced to access diverse functional groups for structure–activity relationship (SAR) exploration while preserving the critical 5-hydroxy-2-oxo pharmacophore. The lipophilicity advantage (LogP = 1.87 vs. 1.34 for the [3,2-b] isomer) further supports CNS penetration if brain-penetrant GSK-3β inhibitors are desired .

RIP1 Kinase Inhibitor Development Leveraging the Pyrido[4,3-b]azepine Core

Pyrido[b]azepines are known RIP1 kinase inhibitors, with the closely related pyrido[3,4-b]azepine-containing compound GNE684 achieving a human RIP1 Ki of 21 nM and exceptional kinome-wide selectivity (S(20) = 0.00 against 221 kinases at 10 μM) . The [4,3-b] regioisomer provides an alternative vector for scaffold-hopping programs aimed at improving metabolic stability or CNS exposure while retaining RIP1 potency. The predicted pKa of 12.22 ensures the 5-hydroxy group remains neutral in the RIP1 ATP-binding pocket, avoiding electrostatic repulsion that could reduce binding affinity .

Anti-Infective and Anti-Inflammatory Compound Libraries via Regioselective Derivatization

Pyrido[b]azepine derivatives have demonstrated antiviral, antimicrobial, and antitumor activities across multiple assay systems [2]. The target compound's combination of a 5-hydroxy group (hydrogen-bond donor), 2-oxo group (hydrogen-bond acceptor), and 4-carboxylate ester (electrophilic handle for amidation or hydrazinolysis) supports parallel library synthesis with three independent diversification points. The distinct PSA and LogP of the [4,3-b] isomer (PSA = 88.52 Ų; LogP = 1.87) predict good membrane permeability, making this scaffold suitable for phenotypic screening libraries where cell penetration is a prerequisite for hit identification .

Supply-Chain Risk Mitigation Through Isomer-Specific Procurement Specifications

Because the [4,3-b] and [3,2-b] isomers are not synthetically interchangeable and exhibit different storage requirements (ambient vs. –20 °C), procurement specifications should explicitly cite CAS 1019995-18-6, include an HPLC purity threshold, and request a certificate of analysis confirming the regioisomeric identity by ¹H NMR (distinctive aromatic proton splitting patterns for the [4,3-b] vs. [3,2-b] connectivity) . This practice eliminates the risk of receiving the wrong isomer—a risk that is non-trivial given that both isomers share the same molecular formula, molecular weight, and even similar boiling points (514.1 °C vs. 514.134 °C) .

Quote Request

Request a Quote for ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.